4-{(E)-[2-(phenylcarbamoyl)hydrazinylidene]methyl}phenyl benzoate
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Overview
Description
4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound with the molecular formula C21H17N3O3 It is known for its unique structure, which includes a phenylcarbamoyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL BENZOATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Fusion: Conducting the reaction without solvent at elevated temperatures (e.g., 70°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL BENZOATE include:
- Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate
- Methyl 4-[(Phenoxycarbonyl)amino]benzoate
Uniqueness
The uniqueness of 4-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]PHENYL BENZOATE lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[4-[(E)-(phenylcarbamoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H17N3O3/c25-20(17-7-3-1-4-8-17)27-19-13-11-16(12-14-19)15-22-24-21(26)23-18-9-5-2-6-10-18/h1-15H,(H2,23,24,26)/b22-15+ |
InChI Key |
QYHQFTBKBSFEKX-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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